1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol -

1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol

Catalog Number: EVT-4922484
CAS Number:
Molecular Formula: C12H13ClN2O
Molecular Weight: 236.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1-(4-chlorophenyl)-1H-pyrazol-5-ol derivatives typically involves the condensation reaction of substituted phenylhydrazines with β-keto esters. [, , ] For instance, the reaction of 4-chlorophenylhydrazine hydrochloride with ethyl benzoylacetate in ethanol under reflux conditions has been reported to yield 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. [] Variations in the β-keto ester structure allow for the introduction of different substituents at the 3-position of the pyrazole ring.

Molecular Structure Analysis

Crystallographic studies of various 1-(4-chlorophenyl)-1H-pyrazol-5-ol derivatives have revealed key insights into their molecular structures. [, , , , , , , , , , , , , , , , , , ] The pyrazole ring generally adopts a planar conformation, with the 4-chlorophenyl substituent often exhibiting varying degrees of torsion relative to the pyrazole plane. The presence of hydrogen bond donors and acceptors within the molecule, such as the hydroxyl and carbonyl groups, often leads to intermolecular hydrogen bonding in the crystal lattice. These interactions influence the packing arrangement and potentially impact physicochemical properties.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-1H-pyrazol-5-ol derivatives can undergo various chemical transformations, providing avenues for structural diversification and exploration of their reactivity. [, , ] For example, the reaction of the hydrazide derivative of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one with benzoyl chloride yielded the corresponding N-benzoyl derivative. [] Additionally, these compounds can act as ligands, coordinating to metal centers through their oxygen atoms, as observed in the formation of zinc(II) and cadmium(II) complexes. [, ]

Mechanism of Action

While a specific mechanism of action for 1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol is not available, its structural analogs have shown potential as inhibitors of P-glycoprotein (P-gp). [] P-gp, an efflux transporter protein, plays a role in multidrug resistance by pumping drugs out of cells. Inhibiting P-gp can enhance the efficacy of chemotherapeutic agents like doxorubicin. Further studies are needed to elucidate the precise binding interactions and inhibitory mechanisms of these compounds towards P-gp.

Applications
  • Antimicrobial Agents: Several derivatives have displayed promising antimicrobial activity against both gram-positive and gram-negative bacteria. [, ] This suggests their potential as lead compounds for the development of novel antibacterial agents.
  • Anticancer Agents: The ability of certain derivatives to inhibit P-gp, a key player in multidrug resistance, highlights their potential in enhancing the effectiveness of existing chemotherapies. [] Further research is needed to explore their potential as standalone anticancer agents.
  • Synthetic Building Blocks: The diverse reactivity of 1-(4-chlorophenyl)-1H-pyrazol-5-ol derivatives makes them valuable building blocks for the synthesis of more complex molecules. [, , ] This opens doors for the creation of novel chemical entities with potentially diverse applications.

1-(4-Chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol (C17H13ClN2O2)

  • Compound Description: This compound is a pyrazole derivative characterized by a benzoyl group at the 4-position and a 4-chlorophenyl group at the 1-position of the pyrazole ring. The crystal structure of this compound has been reported [].
  • Relevance: This compound shares a common core structure with 1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol, both possessing a 1-(4-chlorophenyl)-1H-pyrazol-5-ol framework. The key structural difference lies in the substituent at the 3-position of the pyrazole ring, with a methyl group in C17H13ClN2O2 and a propyl group in the target compound.

Bis-(1-(4-chlorophenyl)-3-phenyl-4-thenoyl-1H-pyrazol-5-ol-κ2O,O′)-(N,N-dimethylformamide)zinc(II) (C43H31Cl2N5O5S2Zn)

  • Compound Description: This compound is a zinc complex featuring two 1-(4-chlorophenyl)-3-phenyl-4-thenoyl-1H-pyrazol-5-ol ligands coordinated to the zinc(II) ion through the oxygen atoms of the hydroxyl and carbonyl groups. It also includes an N,N-dimethylformamide molecule as a co-ligand. This complex has been structurally characterized by X-ray crystallography [].
  • Relevance: The ligands in this complex are structurally related to 1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol, sharing the 1-(4-chlorophenyl)-1H-pyrazol-5-ol moiety. The key structural variations are the phenyl and thenoyl substituents at the 3- and 4-positions of the pyrazole ring in the complex ligands, compared to the propyl group at the 3-position in the target compound.

1-(4-chlorophenyl)-4-(2-furoyl)-3-phenyl-1H-pyrazol-5-ol (C20H13ClN2O3)

  • Compound Description: This compound is another example of a 1-(4-chlorophenyl)-1H-pyrazol-5-ol derivative, featuring a 2-furoyl group at the 4-position and a phenyl group at the 3-position of the pyrazole ring [, ].
  • Relevance: This compound shares the 1-(4-chlorophenyl)-1H-pyrazol-5-ol core with 1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol. The primary structural difference lies in the substitution pattern of the pyrazole ring, with C20H13ClN2O3 having a phenyl and a 2-furoyl group at the 3- and 4-positions, respectively, while the target compound has a propyl group at the 3-position.

1-(4-Chlorophenyl)-4-(2-furoyl)-3-(2-furyl)-1H-pyrazol-5-ol

  • Compound Description: This pyrazole derivative possesses a 4-chlorophenyl group at the 1-position, a 2-furoyl group at the 4-position, and a 2-furyl group at the 3-position of the pyrazole ring. The crystal structure reveals intramolecular and intermolecular hydrogen bonding interactions, with the latter leading to dimer formation [].
  • Relevance: The compound is structurally similar to 1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol, sharing the 1-(4-chlorophenyl)-1H-pyrazol-5-ol framework. The key difference is the presence of 2-furoyl and 2-furyl substituents at the 3- and 4-positions of the pyrazole ring in this compound, compared to a propyl group at the 3-position in the target compound.

Bis(μ2-1-(4-chlorophenyl)-3-phenyl-4-thenoyl-1H-pyrazol-5-olato-κ3O,O′:O′)-bis-(1-(4-chlorophenyl)-3-phenyl-4-thenoyl-1H-pyrazol-5-olato-κ2O,O)-bis(ethyl acetate-κO)dicadmium(II) (C88H64Cl4N8O12S4Cd2)

  • Compound Description: This compound is a cadmium(II) complex containing two types of ligands: 1-(4-chlorophenyl)-3-phenyl-4-thenoyl-1H-pyrazol-5-olate, which coordinates to cadmium through different oxygen atoms, and ethyl acetate, which acts as a co-ligand. The crystal structure of this complex has been determined [].
  • Relevance: This complex, specifically its 1-(4-chlorophenyl)-3-phenyl-4-thenoyl-1H-pyrazol-5-olate ligand, is structurally related to 1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol, both featuring the 1-(4-chlorophenyl)-1H-pyrazol-5-ol unit. The significant difference lies in the presence of phenyl and thenoyl substituents at the 3- and 4-positions of the pyrazole ring in the complex ligand, compared to a propyl group at the 3-position in the target compound.

1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: This compound is a pyrazolone derivative with a 4-chlorophenyl group at the 1-position and a phenyl group at the 3-position of the pyrazolone ring [, ]. The synthesis of this compound has been investigated, and its crystal structure has been determined [].
  • Relevance: This compound is structurally similar to 1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol, sharing a common 1-(4-chlorophenyl)-pyrazol scaffold. The key distinction lies in the presence of a carbonyl group at the 5-position of the pyrazole ring and a phenyl substituent at the 3-position in 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, while the target compound features a hydroxyl group at the 5-position and a propyl group at the 3-position.

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (C12H8Cl2N4O)

  • Compound Description: This compound is a pyrazole derivative characterized by a 4-chlorophenyl group at the 1-position, a cyano group at the 3-position, and a 2-chloroacetamide group at the 5-position of the pyrazole ring. The structure of this compound has been determined by X-ray crystallography [].

2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one (C20H16Cl2N4O)

  • Compound Description: This compound comprises two linked pyrazole units. One unit has a 4-chlorophenyl group at the 1-position and a methyl group at the 3-position, while the other unit has a 4-chlorophenyl group at the 2-position and a methyl group at the 5-position. The crystal structure of this compound has been elucidated, revealing its molecular geometry and intermolecular interactions [].

1-(2-Chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol (C17H15N2OSCl)

  • Compound Description: This compound is a pyrazole derivative featuring a 2-chlorophenyl group at the 1-position, a methyl group at the 3-position, a p-tolylthio group at the 4-position, and a hydroxyl group at the 5-position. The synthesis of this compound has been reported, and its structure has been confirmed by X-ray diffraction studies [].
  • Relevance: This compound shares a structural resemblance to 1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol, both possessing a 1-aryl-3-alkyl-1H-pyrazol-5-ol framework. The differences lie in the position of the chlorine atom on the phenyl ring (2-position in C17H15N2OSCl versus 4-position in the target compound), the alkyl group at the 3-position (methyl in C17H15N2OSCl versus propyl in the target compound), and the presence of a p-tolylthio group at the 4-position in C17H15N2OSCl.

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: This compound is a complex molecule containing a triazole ring linked to a pyrazole ring via a methylene hydrazone moiety. The pyrazole ring features a phenoxy group at the 5-position, a phenyl group at the 1-position, and a methyl group at the 3-position. The triazole ring is substituted with a 4-chlorophenyl group and a methyl group. This compound has been studied using DFT calculations, Hirshfeld surface analysis, and molecular docking studies [].
  • Relevance: The pyrazole portion of this compound, specifically the 3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl unit, shares a structural similarity with 1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol. Both have a 1-aryl-3-methyl-1H-pyrazole core. The key structural differences are the presence of a 4-chlorophenyl group at the 1-position and a propyl group at the 3-position in the target compound, while the related compound has a phenyl group at the 1-position, a methyl group at the 3-position, and a phenoxy group at the 5-position of the pyrazole ring.

1-(p-Tolylphenyl)-4-(2-furoyl)-3-methyl-1H-pyrazol-5-ol (C16H14N2O3)

  • Compound Description: This compound is another pyrazole derivative with a p-tolylphenyl group at the 1-position, a 2-furoyl group at the 4-position, and a methyl group at the 3-position of the pyrazole ring. The crystal structure of this compound has been determined [].
  • Relevance: This compound exhibits structural similarities with 1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol, both sharing a 1-aryl-3-alkyl-4-(2-furoyl)-1H-pyrazol-5-ol framework. The main differences are the aryl group at the 1-position (p-tolylphenyl in C16H14N2O3 versus 4-chlorophenyl in the target compound) and the alkyl group at the 3-position (methyl in C16H14N2O3 versus propyl in the target compound).

4,4′-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

  • Compound Description: These compounds represent a class of bis-pyrazol-5-ol derivatives where two 3-methyl-1-phenyl-1H-pyrazol-5-ol units are linked by an arylmethylene bridge at the 4-position. Their synthesis has been described in the context of developing new heterocyclic compounds [].
  • Relevance: While these compounds have a bis-pyrazole structure, they share the core 3-methyl-1-phenyl-1H-pyrazol-5-ol unit with the target compound, 1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol. The differences lie in the aryl group at the 1-position (phenyl in the related compounds versus 4-chlorophenyl in the target compound), the alkyl group at the 3-position (methyl in the related compounds versus propyl in the target compound), and the presence of the arylmethylene linker at the 4-position in the bis-pyrazole derivatives.

3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile (4)

  • Compound Description: This compound is a benzo[f]chromene derivative featuring a 4-chlorophenyl group at the 1-position, an amino group at the 3-position, a methoxy group at the 9-position, and a carbonitrile group at the 2-position. This compound was synthesized and its structure was determined via X-ray diffraction. Additionally, its antimicrobial activity was assessed [].
  • Relevance: While structurally distinct from 1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol due to the benzo[f]chromene scaffold, both compounds share the 4-chlorophenyl substituent. This common structural motif suggests potential similarities in their physicochemical properties or biological activities.

4,4’-[(2-Chlorophenyl)methylene]bis[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol]

  • Compound Description: This compound is a bis-pyrazol-5-ol derivative with a 2-chlorophenylmethylene linker connecting the two pyrazole rings at their 4-positions. Each pyrazole ring bears a phenyl group at the 1-position and a trifluoromethyl group at the 3-position. This compound has been synthesized and characterized using various spectroscopic techniques [].

5-{[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-thione (C13H11ClN4OS)

  • Compound Description: This compound comprises a pyrazole ring linked to an oxadiazolethione ring via a methylene bridge. The pyrazole ring has a 4-chlorophenyl group at the 1-position and a methyl group at the 3-position. The crystal structure of this compound has been determined, revealing a disordered chlorophenyl ring and intermolecular hydrogen bonding interactions [].

2-{3-(4-Chlorophenyl)-5-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-1,3-thiazol-4(5H)-one

  • Compound Description: This compound consists of a pyrazoline ring linked to a thiazolone ring. The pyrazoline ring has a 4-chlorophenyl substituent and a 4-(propan-2-yl)phenyl group at the 3- and 5-positions, respectively. The compound's structure and properties have been studied using spectroscopic methods, DFT calculations, and molecular docking analysis [].
  • Relevance: This compound shares a structural resemblance to 1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol, both featuring a 1-(4-chlorophenyl)-pyrazole core. The key difference lies in the saturation of the pyrazole ring (dihydro in the related compound, unsaturated in the target compound) and the presence of a thiazolone ring linked to the pyrazoline ring in the related compound, whereas the target compound has a hydroxyl group at the 5-position of the pyrazole ring.

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

  • Compound Description: These compounds are two closely related thiazole derivatives containing a pyrazoline ring connected to a triazole ring. They differ only in the substituent at the 4-position of the thiazole ring, being either a 4-chlorophenyl or a 4-fluorophenyl group. Both compounds have been synthesized and their crystal structures have been determined, revealing they are isostructural [].
  • Relevance: These compounds, particularly the 5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl moiety, share a structural similarity with 1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol. Both have a 1-aryl-pyrazole core. The main differences lie in the halogen atom on the phenyl ring at the 1-position (fluorine in the related compounds, chlorine in the target compound), the presence of a triazole ring linked to the pyrazoline ring in the related compounds, and the saturation of the pyrazole ring (dihydro in the related compounds, unsaturated in the target compound).

(4-Chlorophenyl)(3-ferrocenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)methanone (C21H14ClF3FeN2O)

  • Compound Description: This compound features a pyrazole ring substituted with a 4-chlorobenzoyl group at the 1-position, a ferrocenyl group at the 3-position, and a trifluoromethyl group at the 5-position. Its crystal structure has been determined [].

3-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one (3)

  • Compound Description: This compound is a furanone derivative featuring a 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-ylmethylene substituent at the 3-position and a 4-methoxyphenyl group at the 5-position. It has been synthesized and evaluated for its antibacterial, antifungal, and anticancer activities [].

6-Amino-1-benzyl-4-(4-chlorophenyl)-3-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

  • Compound Description: This compound belongs to the dihydropyrano[2,3-c]pyrazole class and has been investigated as a potential p38 mitogen-activated protein kinase (MAPK) inhibitor. Its structure, determined by X-ray crystallography, reveals a disordered phenyl ring and various dihedral angles between its ring systems [].
  • Relevance: Though structurally distinct from 1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol due to the fused pyrano[2,3-c]pyrazole core, both compounds share the 4-chlorophenyl substituent, suggesting potential similarities in their physicochemical properties or biological activities.

3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid (I) and methyl 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionate (II)

  • Compound Description: These compounds are a carboxylic acid (I) and its corresponding methyl ester (II). Both compounds feature a pyrazole ring with a 4-chlorophenyl substituent at the 5-position, a 4-methoxyphenyl substituent at the 1-position, and a propionic acid or methyl propionate group at the 3-position. The structures of both compounds have been confirmed by X-ray crystallography, providing insights into their molecular geometries and intermolecular interactions [].

(4Z)-4-[(2E)-3-(4-Chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-5-methyl-2-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: This compound is a pyrazolone derivative featuring a complex substituent at the 4-position, which includes a 4-chlorophenyl ring, a hydroxyl group, and a conjugated double bond system. The crystal structure of this compound, solved by X-ray diffraction, reveals two symmetry-independent molecules in the asymmetric unit [].
  • Relevance: Although structurally distinct from 1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol, both compounds share the presence of a 4-chlorophenyl substituent and a pyrazole ring. This common structural feature suggests a potential for similar reactivity or physicochemical properties.

2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-[(4-fluorophenyl)diazenyl]-4-methylthiazole

  • Compound Description: This molecule consists of a thiazole ring linked to a pyrazoline ring. The pyrazoline has a 4-chlorophenyl group at the 3-position and a 4-fluorophenyl group at the 5-position. The thiazole ring has a 4-fluorophenyldiazenyl group and a methyl group attached. The crystal structure of this compound reveals intermolecular C-H…F contacts [].

1-(4-Chlorophenyl)-1H-pyrazol-3-ol (C9H7ClN2O)

  • Compound Description: This compound is a simple pyrazole derivative featuring a 4-chlorophenyl group at the 1-position and a hydroxyl group at the 3-position. The crystal structure has been determined, revealing a planar pyrazole ring and intermolecular hydrogen bonding interactions [].
  • Relevance: This compound shares the 1-(4-chlorophenyl)-1H-pyrazol core structure with 1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol. The primary structural difference is the position of the hydroxyl group, located at the 3-position in C9H7ClN2O and at the 5-position in the target compound. Additionally, the target compound has a propyl group at the 3-position.

3-{2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]thiazol-4-yl}-3,8a-dihydro-2H-chromen-2-one (C27H17ClFN3O2S)

  • Compound Description: This compound is a complex molecule comprising a chromanone ring system linked to a thiazole ring, which is further connected to a pyrazoline ring. The pyrazoline ring is substituted with a 4-chlorophenyl group at the 3-position and a 4-fluorophenyl group at the 5-position. The crystal structure of this compound has been analyzed, revealing various intermolecular interactions [].

2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-8H-indeno[1,2-d]thiazole

  • Compound Description: This compound consists of an indenothiazole moiety linked to a pyrazoline ring. The pyrazoline ring is substituted with a 4-chlorophenyl group at the 3-position and a 4-fluorophenyl group at the 5-position. The crystal structure of this compound reveals its molecular geometry and intermolecular interactions [, ].

Properties

Product Name

1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol

IUPAC Name

2-(4-chlorophenyl)-5-propyl-1H-pyrazol-3-one

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

InChI

InChI=1S/C12H13ClN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-8,14H,2-3H2,1H3

InChI Key

SBYVTGOQJBPAIG-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)N(N1)C2=CC=C(C=C2)Cl

Canonical SMILES

CCCC1=CC(=O)N(N1)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.